1-(4-methylpyridin-3-yl)-1H-pyrazol-3-amine
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Overview
Description
1-(4-Methylpyridin-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both nitrogen atoms in the pyrazole ring and the methyl-substituted pyridine ring contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(4-methylpyridin-3-yl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the halogen-metal exchange followed by borylation, which is particularly useful for synthesizing pyridinylboronic acids and esters .
Chemical Reactions Analysis
1-(4-Methylpyridin-3-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and oxidizing agents like IBX. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Methylpyridin-3-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a scaffold for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic systems.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which 1-(4-methylpyridin-3-yl)-1H-pyrazol-3-amine exerts its effects involves interactions with various molecular targets and pathways. For instance, it can act as a ligand for metal catalysts, facilitating the formation of new bonds in organic synthesis . Additionally, its structure allows it to interact with biological targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-(4-Methylpyridin-3-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine: This compound is a highly potent and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator.
3(5)-Substituted Pyrazoles: These compounds are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems.
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(4-methylpyridin-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-7-2-4-11-6-8(7)13-5-3-9(10)12-13/h2-6H,1H3,(H2,10,12) |
InChI Key |
VDRJUYBBEPYAGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)N2C=CC(=N2)N |
Origin of Product |
United States |
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